molecular formula C25H24FN5O3 B12198533 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12198533
M. Wt: 461.5 g/mol
InChI Key: PTYXBONDKJAIFZ-UHFFFAOYSA-N
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Description

This compound, hereafter referred to by its IUPAC name, is a structurally complex tricyclic carboxamide derivative. Its molecular formula is C₂₅H₂₃FN₅O₃, with a molecular weight of 475.5 g/mol. Key structural features include:

  • A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core, which integrates fused aromatic and heterocyclic rings.
  • Substituents such as a 4-fluorophenylmethyl group at position 7 and an oxolan-2-ylmethyl moiety at the carboxamide nitrogen.
  • Functional groups including an imino (NH) group at position 6 and a keto (C=O) group at position 2.

Properties

Molecular Formula

C25H24FN5O3

Molecular Weight

461.5 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H24FN5O3/c1-15-4-2-10-30-22(15)29-23-20(25(30)33)12-19(24(32)28-13-18-5-3-11-34-18)21(27)31(23)14-16-6-8-17(26)9-7-16/h2,4,6-10,12,18,27H,3,5,11,13-14H2,1H3,(H,28,32)

InChI Key

PTYXBONDKJAIFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)F)C(=O)NCC5CCCO5

Origin of Product

United States

Biological Activity

The compound 7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a distinctive tricyclic structure and multiple functional groups. Its unique composition suggests potential biological activities that warrant investigation in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features:

  • Molecular Formula : C25H24FN5O3
  • Molecular Weight : Approximately 433.5 g/mol
  • Key Functional Groups :
    • Fluorophenyl moiety
    • Imino group
    • Carboxamide group

The presence of these functional groups may influence its solubility and reactivity in biological systems, potentially enhancing its therapeutic properties.

Preliminary studies indicate that compounds with similar structures can interact significantly with various biological targets. The biological activity of this compound may stem from several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, which could be crucial for therapeutic applications.
  • Protein Interaction : Its tricyclic structure allows for potential binding to proteins involved in critical biological processes.

Antitumor Activity

Research has shown that fluorinated compounds often exhibit antitumor properties. A comparative study on structurally similar compounds revealed that those with fluorine substitutions can enhance biological activity against certain cancer cell lines .

Enzyme Inhibition Studies

In enzyme inhibition assays, compounds similar to the target molecule demonstrated significant inhibitory effects on chitinases and other metabolic enzymes. This suggests that the presence of the fluorophenyl and carboxamide groups may confer similar inhibitory capabilities to our compound .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
N-(4-Fluorobenzyl)-6-imino derivativesContains a fluorobenzyl groupExhibits antifungal activity
5-Amino-triazole compoundsTriazole ring systemKnown for antitumor properties
Fluorinated benzamide derivativesBenzamide structure with fluorineEffective enzyme inhibitors

The uniqueness of the target compound lies in its combination of functional groups and structural features that may provide distinct biological properties compared to these similar compounds .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Substituents (Position) Molecular Weight (g/mol) Notable Features Potential Applications
Target Compound (This Article) C₂₅H₂₃FN₅O₃ Oxolan-2-ylmethyl (N), 4-Fluorophenylmethyl (7) 475.5 High polarity due to oxolane; Fluorine enhances lipophilicity Enzyme inhibition (hypothetical)
N-[(4-Fluorophenyl)methyl]-6-imino-... () C₂₅H₂₆FN₅O₂ Pentyl (7) 447.5 Longer alkyl chain increases lipophilicity Bioactive screening (unspecified)
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-... () Variable Benzothiazole (9), Spirocyclic core ~450–500 (estimated) Benzothiazole enhances π-π stacking Organic synthesis intermediates

Key Observations :

  • Fluorine Role : Both the target compound and the analog in feature a 4-fluorophenyl group , which may enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Benzothiazole vs. Tricyclic Core : The benzothiazole-containing spirocycles in exhibit distinct electronic properties due to their sulfur-containing heterocycle, whereas the target compound’s tricyclic core may confer rigidity and planar aromaticity for target engagement .

Bioactivity and Pharmacological Potential

Table 2: Bioactivity Comparisons

Compound Class Observed Bioactivity (Evidence Source) Mechanism Hypotheses
Target Compound Not explicitly reported Hypothetical: Ferroptosis induction (via structural resemblance to FINs in )
Pentyl-Substituted Analog () Unspecified; likely under preclinical screening Alkyl chain may enhance membrane permeability
Benzothiazole-Spirocycles () Intermediate in synthetic pathways Structural rigidity aids crystallization
Natural/Synthetic FINs () Ferroptosis induction in OSCC cells ROS modulation; iron-dependent lipid peroxidation

Key Findings :

  • Ferroptosis Induction: Compounds triggering ferroptosis (e.g., FINs in ) often require redox-active moieties. The target compound’s imino and keto groups could participate in redox reactions, suggesting a plausible mechanism .
  • Cancer Selectivity: highlights that some ferroptosis-inducing compounds exhibit higher toxicity in oral squamous cell carcinoma (OSCC) cells than normal cells. Structural optimization of the target compound’s substituents (e.g., fluorine, oxolane) might enable similar selectivity .

Table 3: Methodological Comparisons

Compound Synthesis Route (Evidence Source) Characterization Techniques
Target Compound Not explicitly described Likely: IR, NMR, UV-Vis (inferred from )
Benzothiazole-Spirocycles () Condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with amines Melting point, elemental analysis, IR, UV-Vis
PEGDA-based Hydrogels () Stereolithographic 3D printing Rheology, cell culture assays

Key Insights :

  • The target compound’s synthesis likely involves multi-step condensation and cyclization reactions, akin to ’s methods for spirocyclic compounds .
  • Characterization would require advanced spectral techniques to confirm the tricyclic core and substituent orientations.

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